molecular formula C20H21N3O3 B11387545 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11387545
M. Wt: 351.4 g/mol
InChI Key: JDBXFVQQIPNJGP-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 3,5-dimethylphenoxy group: This can be achieved by reacting 3,5-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Synthesis of the oxadiazole ring: The 1,2,5-oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and nitriles.

    Coupling reactions: The final step involves coupling the 3,5-dimethylphenoxy group with the oxadiazole ring and the propanamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-12-5-7-16(8-6-12)18-19(23-26-22-18)21-20(24)15(4)25-17-10-13(2)9-14(3)11-17/h5-11,15H,1-4H3,(H,21,23,24)

InChI Key

JDBXFVQQIPNJGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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